molecular formula C14H9N3O2S B14114882 4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile

4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile

Cat. No.: B14114882
M. Wt: 283.31 g/mol
InChI Key: MSBLJEVOYJBZHF-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile is a chemical compound with the molecular formula C14H9N3O2S and a molecular weight of 283.31 g/mol . This compound features a benzimidazole ring fused with a sulfonyl group and a benzonitrile moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides and benzonitrile under controlled conditions. One common method involves the use of cuprous oxide, potassium carbonate, and water as reagents . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to proteins and enzymes, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile is unique due to the presence of both the sulfonyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential in various applications compared to its analogs.

Properties

Molecular Formula

C14H9N3O2S

Molecular Weight

283.31 g/mol

IUPAC Name

4-(benzimidazol-1-ylsulfonyl)benzonitrile

InChI

InChI=1S/C14H9N3O2S/c15-9-11-5-7-12(8-6-11)20(18,19)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H

InChI Key

MSBLJEVOYJBZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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